2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3-nitrobenzyl)ethanamine
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Overview
Description
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3-NITROPHENYL)METHYL]AMINE is a complex organic compound featuring a tetrazole ring, a nitrophenyl group, and a sulfanyl ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3-NITROPHENYL)METHYL]AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Introduction of the Sulfanyl Ethyl Group: This step involves the reaction of the tetrazole derivative with an appropriate thiol compound under basic conditions to introduce the sulfanyl ethyl group.
Attachment of the Nitrobenzyl Group: The final step involves the nucleophilic substitution reaction where the sulfanyl ethyl tetrazole derivative reacts with a nitrobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Various nucleophiles like amines, thiols, or alkoxides under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or as ligands in receptor binding studies. The presence of the tetrazole ring, which mimics carboxylic acids, can enhance binding affinity to biological targets .
Medicine
In medicinal chemistry, this compound and its derivatives can be investigated for their potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities. The nitro group can be reduced in vivo to form active amine derivatives that interact with biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the tetrazole and nitrophenyl groups .
Mechanism of Action
The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3-NITROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The nitro group can undergo bioreduction to form amine derivatives that further interact with biological targets, potentially inhibiting enzyme activity or modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Similar tetrazole ring structure but lacks the sulfanyl ethyl and nitrophenyl groups.
5-Phenyltetrazole: Contains a phenyl group instead of the nitrophenyl group, providing different chemical properties.
Nitrobenzyl derivatives: Compounds with nitrobenzyl groups but lacking the tetrazole ring and sulfanyl ethyl linkage.
Uniqueness
The uniqueness of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3-NITROPHENYL)METHYL]AMINE lies in its combination of a tetrazole ring, a nitrophenyl group, and a sulfanyl ethyl linkage. This combination provides a unique set of chemical functionalities that can be exploited in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H14N6O2S |
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Molecular Weight |
294.34 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(3-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14N6O2S/c1-16-11(13-14-15-16)20-6-5-12-8-9-3-2-4-10(7-9)17(18)19/h2-4,7,12H,5-6,8H2,1H3 |
InChI Key |
TZYAZKBYJLLSGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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